molecular formula C5H6INO2 B584752 (4-Iodo-3-methylisoxazol-5-yl)methanol CAS No. 1797983-69-7

(4-Iodo-3-methylisoxazol-5-yl)methanol

Cat. No.: B584752
CAS No.: 1797983-69-7
M. Wt: 239.012
InChI Key: JWROZXJJWOCEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Iodo-3-methylisoxazol-5-yl)methanol is a research compound with the molecular formula C5H6INO2 and a molecular weight of 239.01 g/mol. This compound is characterized by the presence of an iodine atom, a methyl group, and a hydroxymethyl group attached to an isoxazole ring. It is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-3-methylisoxazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . This reaction typically yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-3-methylisoxazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated compounds.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

(4-Iodo-3-methylisoxazol-5-yl)methanol is used in various scientific research applications, including:

    Analytical Chemistry: It serves as a standard or reference compound in mass spectrometry or chromatography to identify or quantify substances in samples.

    Medicinal Chemistry: The isoxazole ring is a common scaffold in drug discovery, and derivatives of this compound may exhibit biological activity.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Iodo-3-methylisoxazol-5-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the functional groups attached to the isoxazole ring. The presence of the iodine atom and hydroxymethyl group may influence its reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-3-methylisoxazol-5-yl)methanol: Similar structure with a bromine atom instead of iodine.

    (4-Chloro-3-methylisoxazol-5-yl)methanol: Similar structure with a chlorine atom instead of iodine.

    (4-Fluoro-3-methylisoxazol-5-yl)methanol: Similar structure with a fluorine atom instead of iodine.

Uniqueness

(4-Iodo-3-methylisoxazol-5-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine may result in different binding interactions and reactivity patterns.

Properties

IUPAC Name

(4-iodo-3-methyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWROZXJJWOCEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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